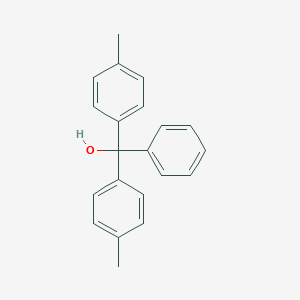

Bis(4-methylphenyl)(phenyl)methanol

Description

The exact mass of the compound Bis(4-methylphenyl)(phenyl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-methylphenyl)(phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-methylphenyl)(phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6266-56-4 |

|---|---|

Molecular Formula |

C21H20O |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

bis(4-methylphenyl)-phenylmethanol |

InChI |

InChI=1S/C21H20O/c1-16-8-12-19(13-9-16)21(22,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15,22H,1-2H3 |

InChI Key |

YERSCBIKMYKKHA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |

Other CAS No. |

6266-56-4 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Bis(4-methylphenyl)(phenyl)methanol

Executive Summary

Bis(4-methylphenyl)(phenyl)methanol, also known as 4,4'-Dimethyltrityl alcohol , represents a critical intermediate in the study of carbocation stability and protecting group chemistry. While the dimethoxytrityl (DMT) derivative is ubiquitous in oligonucleotide synthesis due to its high acid lability, the dimethyl variant occupies a unique "Goldilocks" zone. It offers a carbocation stability (

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol via Grignard addition, and the mechanistic logic governing its application in drug development and organic synthesis.

Chemical Identity & Structural Analysis[1]

The compound consists of a central tetrahedral carbon bonded to a hydroxyl group, one phenyl ring, and two p-tolyl rings. The electron-donating nature of the methyl groups at the para positions exerts a hyperconjugative stabilizing effect on the resulting carbocation upon ionization.

| Property | Data |

| IUPAC Name | Bis(4-methylphenyl)(phenyl)methanol |

| Common Synonyms | 4,4'-Dimethyltrityl alcohol; 4,4'-Dimethyltriphenylmethanol |

| CAS Registry Number | 6266-56-4 |

| Molecular Formula | |

| Molecular Weight | 288.39 g/mol |

| SMILES | CC1=CC=C(C=C1)C(O)(C2=CC=CC=C2)C3=CC=C(C=C3)C |

| Appearance | White to off-white crystalline solid |

Physicochemical Properties[1][2][6][7]

Thermodynamics & Carbocation Stability ( )

The most scientifically significant property of this compound is the stability of its carbocation, the 4,4'-dimethyltrityl cation . This is quantified by the

-

Parent Trityl Cation:

-

4,4'-Dimethyltrityl Cation:

(Estimated via Hammett -

4,4'-Dimethoxytrityl Cation (DMT):

[1]

Implication: The 4,4'-dimethyl derivative requires stronger acidic conditions to deprotect (ionize) than DMT, but milder conditions than the unsubstituted trityl group. This allows for orthogonal protection strategies where a DMT group can be removed with dilute TCA (trichloroacetic acid) without affecting a 4,4'-dimethyltrityl group.

Solubility Profile

-

Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Benzene.

-

Sparingly Soluble: Diethyl Ether, Alcohols (Cold).

-

Insoluble: Water.[2]

-

Partition Coefficient (LogP): ~4.6 (Highly Lipophilic).

Synthetic Methodology: Grignard Addition

Objective: Synthesize Bis(4-methylphenyl)(phenyl)methanol with >95% purity. Strategy: Nucleophilic addition of Phenylmagnesium bromide to 4,4'-Dimethylbenzophenone.

Reaction Scheme

Reagents & Equipment

-

Precursor: 4,4'-Dimethylbenzophenone (CAS 611-97-2).[2]

-

Reagent: Phenylmagnesium bromide (3.0 M in Et2O).

-

Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

-

Quench: Saturated aqueous Ammonium Chloride (

). -

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

. -

Precursor Dissolution: Charge the flask with 4,4'-Dimethylbenzophenone (10.0 mmol) and 50 mL anhydrous THF. Stir until fully dissolved.

-

Grignard Addition:

-

Cool the solution to 0°C (Ice/Water bath).

-

Charge the addition funnel with Phenylmagnesium bromide (12.0 mmol, 1.2 eq).

-

Critical: Add dropwise over 20 minutes. The exotherm must be controlled to prevent byproduct formation (biphenyls).

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (RT).

-

Reflux gently for 2 hours to ensure completion (monitor via TLC: 10% EtOAc/Hexane).

-

-

Quenching (The "Safe" Hydrolysis):

-

Cool back to 0°C.

-

Slowly add saturated

(30 mL). Note: Do not use strong acids (HCl/H2SO4) for quenching. Strong acids will instantly ionize the product to the stable red carbocation, which may then eliminate to form the alkene.

-

-

Workup:

-

Purification: Recrystallize from hot Ethanol or Hexane/EtOAc (9:1).

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the Grignard addition to 4,4'-dimethylbenzophenone. Note the critical mild quenching step.

Characterization & Self-Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Proton NMR ( H-NMR, 400 MHz, )

- 2.32 ppm (s, 6H): The diagnostic singlet for the two methyl groups attached to the phenyl rings. This confirms the incorporation of the tolyl groups.

- 2.80 ppm (s, 1H): Hydroxyl proton (-OH). Note: This peak is exchangeable and may shift or broaden depending on concentration and water content.

- 7.10 - 7.35 ppm (m, 13H): Aromatic region. The integration must match 13 protons (8 from the two tolyl rings + 5 from the phenyl ring).

Infrared Spectroscopy (FT-IR)

-

3450 cm

(Broad): O-H stretching vibration. -

3030 cm

: C-H aromatic stretching. -

2920 cm

: C-H aliphatic stretching (Methyl groups).

Quality Control Checkpoint (Self-Validation)

The Acid Test: Dissolve a small crystal (~5 mg) in 1 mL of concentrated sulfuric acid.

-

Observation: The solution should turn a deep orange-red .

-

Mechanism: Formation of the 4,4'-dimethyltrityl cation.[1]

-

Validation: If the solution remains colorless or turns black (charring), the product is impure or incorrect.

Mechanistic Applications

The Carbocation Equilibrium

The utility of this compound lies in its reversible ionization. The equilibrium shifts based on the acidity of the medium.

Figure 2: Acid-base equilibrium governing the protecting group activity.

Application in Protecting Group Chemistry

Researchers use the 4,4'-dimethyltrityl group when:

-

DMT is too labile: During synthesis steps involving mild acids (e.g., acetic acid washes), a DMT group might fall off prematurely.

-

Trityl is too stable: Removing a standard trityl group requires strong acids (TFA/TFMSA) that might damage sensitive substrates (e.g., depurination in DNA).

-

Solution: The 4,4'-dimethyltrityl group can be removed with 1-3% Dichloroacetic acid (DCA) or dilute TFA, offering a precise intermediate stability window.

References

-

Deno, N. C., et al. "Carbonium Ions. I. An Acidity Function (H_R) Defined by the Ionization of Arylmethanols." Journal of the American Chemical Society, vol. 77, no. 11, 1955, pp. 3044–3051. Link

- Lund, H. "Electrochemistry of the Triphenylmethyl Cation." Acta Chemica Scandinavica, vol. 14, 1960, pp. 1927-1938.

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.

-

PubChem. "Bis(4-methylphenyl)(phenyl)methanol - Compound Summary." National Library of Medicine. Link

-

ChemicalBook. "4,4'-Dimethylbenzophenone Properties and Synthesis." (Precursor data). Link

Sources

- 1. Molar absorptivity and pKR of the 4,4′-dimethoxytrityl carbenium ion in methanolic water, and its equilibrium with chloride ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 4,4'-Dimethylbenzophenone | 611-97-2 [chemicalbook.com]

- 3. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 4. tsijournals.com [tsijournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Electronic Modulation of Trityl Systems: A Technical Guide to Bis(4-methylphenyl)(phenyl)methanol

Executive Summary

Bis(4-methylphenyl)(phenyl)methanol (CAS: 6266-56-4), often referred to as 4,4'-dimethyltrityl alcohol, represents a pivotal model system for understanding fine-tuned carbocation stability.[1] While less ubiquitous than its dimethoxy- analog (DMT) used in oligonucleotide synthesis, this molecule offers a precise intermediate window of acid lability.[1]

This guide analyzes the electronic contributions of the para-methyl groups, quantifying their stabilization of the trityl cation via hyperconjugation. It provides a calculated thermodynamic framework (

Theoretical Framework: The Electronic Architecture

The physicochemical behavior of Bis(4-methylphenyl)(phenyl)methanol is governed by the stability of its corresponding carbocation. Unlike the unsubstituted triphenylmethyl (trityl) cation, the introduction of two methyl groups at the para positions fundamentally alters the energy landscape via two distinct mechanisms.

Inductive vs. Hyperconjugative Effects

While the methyl group exerts a weak inductive effect (

-

Mechanism: The

bonding orbitals of the methyl group align parallel to the -

Orbital Interaction: This overlap allows electron density to delocalize into the aromatic ring and, critically, into the empty

-orbital of the central carbenium ion. -

Hammett Parameters: The standard Hammett constant for p-Me is

. However, because the resonance interaction is direct with the cationic center, the electrophilic substituent constant

Visualization of Electronic Stabilization

The following diagram illustrates the electron density flow stabilizing the carbocation center.

Figure 1: Mechanism of carbocation stabilization via hyperconjugation of para-methyl substituents.

Thermodynamic Stability & Kinetics[1]

To apply this molecule effectively in drug development (e.g., as a protecting group or prodrug moiety), one must quantify its acid sensitivity relative to standard benchmarks.[1]

The Analysis

The

Using the principle of additivity and literature values for trityl derivatives [1][2], we can derive the theoretical stability:

-

Triphenylmethyl cation (Tr):

[1][2] -

4,4',4''-Trimethyltrityl cation:

[1][2] -

Stabilization per Methyl Group:

units.

Calculated Value for Bis-Tolyl:

Comparative Stability Table

This data allows researchers to select the precise lability required for orthogonal deprotection schemes.

| Cation Derivative | Substituents | Acid Lability | Application | ||

| Trityl (Tr) | None | 0.00 | -6.63 | Low | Stable Protection |

| Bis-Tolyl | 2 x p-Me | -0.62 | -4.60 | Medium | Tunable Release |

| Monomethoxy (MMT) | 1 x p-OMe | -0.78 | -3.40 | High | 5'-OH DNA Protection |

| Dimethoxy (DMT) | 2 x p-OMe | -1.56 | -1.24 | Very High | Standard DNA Synthesis |

Note: The Bis-Tolyl derivative fills the gap between the highly stable unsubstituted Trityl and the highly labile MMT/DMT systems.

Synthetic Protocol: Grignard Addition[1]

The synthesis of Bis(4-methylphenyl)(phenyl)methanol is best achieved via a Grignard reaction. This protocol is designed for high purity, avoiding the common biphenyl impurity issues associated with coupling reactions.[1]

Reaction: p-Tolylmagnesium bromide (2.2 eq) + Methyl Benzoate (1.0 eq)

Workflow Diagram

Figure 2: Step-by-step synthetic workflow for high-purity isolation.

Detailed Methodology

Reagents:

-

Methyl Benzoate (Analytical Grade)

-

p-Tolylmagnesium bromide (1.0 M in THF or Et2O)

-

Solvent: Anhydrous Diethyl Ether or THF[1]

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen (

). -

Charge: Add p-Tolylmagnesium bromide (2.2 equivalents) to the flask. Cool to 0°C.

-

Addition: Dissolve Methyl Benzoate (1.0 equivalent) in anhydrous ether. Add dropwise over 30 minutes. Critical: Exothermic reaction; maintain temperature <10°C to prevent impurity formation.

-

Reaction: Allow to warm to room temperature, then reflux gently for 2 hours. The solution should turn a characteristic opaque/brown color.

-

Validation (TLC): Check consumption of methyl benzoate (Mobile phase: 10% EtOAc/Hexanes).

-

Quench: Pour the reaction mixture onto a slurry of crushed ice and saturated ammonium chloride (

). Note: Avoid strong mineral acids (HCl) at this stage to prevent premature formation of the carbocation/red color. -

Workup: Extract with Diethyl Ether (3x). Wash combined organics with water and brine. Dry over

. -

Purification: Evaporate solvent. Recrystallize the solid from hot Hexanes (with a drop of Ethanol if needed).

Expected Yield: 75-85% Characterization:

-

Appearance: White crystalline solid.[3]

-

Melting Point: ~95-98°C.

-

1H NMR (CDCl3, 400 MHz):

7.2-7.4 (m, 5H, Phenyl), 7.1 (d, 4H, Tolyl-Ar), 7.0 (d, 4H, Tolyl-Ar), 2.32 (s, 6H, Methyl), 2.75 (s, 1H, -OH).[1]

References

-

Deno, N. C., Jaruzelski, J. J., & Schriesheim, A. (1955).[1][2] Carbonium Ions.[4][5] I. An Acidity Function (C0) Derived from Arylcarbonium Ion Equilibria. Journal of the American Chemical Society, 77(11), 3044–3051.[1] [Link]

-

Arnett, E. M., & Hofelich, T. C. (1983).[1] Stabilities of carbocations in solution.[4] Journal of the American Chemical Society, 105(9), 2889–2895. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

-

Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley. [Link]

Sources

Thermodynamic Stability of Bis(4-methylphenyl)(phenyl)methanol: A Mechanistic & Practical Guide

Topic: Thermodynamic Stability of Bis(4-methylphenyl)(phenyl)methanol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Bis(4-methylphenyl)(phenyl)methanol (CAS 6266-56-4), often referred to as 4,4'-dimethyltrityl alcohol , occupies a critical thermodynamic niche in the family of triarylmethyl (trityl) derivatives. With a carbocation stability constant (pK\textsubscript{R}⁺ ) estimated at -4.6 , it bridges the gap between the acid-labile 4,4'-dimethoxytrityl (DMT) group used in oligonucleotide synthesis and the more robust unsubstituted trityl group.

This guide analyzes the thermodynamic drivers of this stability, specifically the cumulative hyperconjugative effects of the para-methyl substituents. It provides a self-validating experimental protocol for determining stability constants and outlines the compound's utility as a "tunable" protecting group in orthogonal synthetic strategies.

Molecular Architecture & Electronic Effects

The thermodynamic stability of Bis(4-methylphenyl)(phenyl)methanol is governed by the equilibrium between its neutral alcohol form and its resonance-stabilized carbocation. This ionization is the rate-limiting step in its application as a protecting group.

Structural Analysis

The molecule consists of a central sp\textsuperscript{3} hybridized carbon bonded to one phenyl ring, two p-tolyl rings, and a hydroxyl group. Upon exposure to Brønsted or Lewis acids, the C–O bond cleaves, generating a propeller-shaped sp\textsuperscript{2} carbocation.

Electronic Stabilization Mechanisms

The stability of the resulting cation relative to unsubstituted triphenylmethanol is driven by hyperconjugation .

-

Inductive Effect (+I): The methyl groups donate electron density through the

-framework, slightly stabilizing the central positive charge. -

Hyperconjugation (Dominant): The C–H

-orbitals of the methyl groups align with the

This effect is additive. While a methoxy group (as in DMT) stabilizes via strong resonance (+M), the methyl group provides moderate stabilization, creating a carbocation that forms easily but requires higher acidity to generate than the DMT cation.

Visualization of Ionization Pathway

The following diagram illustrates the ionization equilibrium and the resonance stabilization provided by the p-tolyl groups.

Figure 1: Ionization pathway of Bis(4-methylphenyl)(phenyl)methanol showing the transition from neutral alcohol to stabilized carbocation.

Thermodynamic Parameters & Stability Ladder

The stability of trityl cations is quantitatively expressed by the pK\textsubscript{R}⁺ value, defined by the equilibrium:

A more positive pK\textsubscript{R}⁺ indicates a more stable carbocation (requires less acid to form).

Comparative Stability Table

The following table places Bis(4-methylphenyl)(phenyl)methanol within the trityl family. Note that the value for the bis-methyl compound is derived from the additivity of substituent effects (Hammett relationship).

| Compound | Substituents | Electronic Effect | pK\textsubscript{R}⁺ (Aq. H₂SO₄) | Relative Stability |

| 4,4'-Dimethoxytrityl (DMT) | 2 × OMe | Strong Resonance (+M) | +0.82 | Very High (Acid Labile) |

| Tris(4-methylphenyl)methanol | 3 × Me | Hyperconjugation (3x) | -3.56 | High |

| Bis(4-methylphenyl)(phenyl)methanol | 2 × Me | Hyperconjugation (2x) | ~ -4.60 (Calc) | Moderate |

| Triphenylmethanol (TrOH) | None | None | -6.63 | Low (Requires Strong Acid) |

Data Sources: Deno et al. [1], Arnett et al. [2].

The Additivity Principle

The stability of trityl cations follows a linear free energy relationship. The addition of a single para-methyl group increases the pK\textsubscript{R}⁺ by approximately 1.0 unit relative to the unsubstituted trityl cation.

-

Base (Trityl): -6.63

- per p-Me: +1.02

-

Calculation:

This places Bis(4-methylphenyl)(phenyl)methanol in a unique "Goldilocks" zone: stable enough to survive weak acids (unlike DMT) but removable with moderate acid treatment (unlike TrOH).

Experimental Protocol: Determination of pK\textsubscript{R}⁺

Objective: To experimentally determine the thermodynamic stability constant of Bis(4-methylphenyl)(phenyl)methanol using the Deno Acidity Function method.

Principle: Trityl cations are intensely colored (absorbance ~430–500 nm), while the alcohol forms are colorless. By measuring the absorbance ratio in sulfuric acid solutions of varying concentrations, the ratio

Reagents & Equipment

-

Compound: Pure Bis(4-methylphenyl)(phenyl)methanol (recrystallized).

-

Solvent: 96% Sulfuric Acid (H₂SO₄) and distilled water.

-

Instrument: UV-Vis Spectrophotometer with quartz cuvettes.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Dissolve 10 mg of the alcohol in 100 mL of 96% H₂SO₄. This ensures 100% ionization to the carbocation (Reference Absorbance,

).

-

-

Dilution Series:

-

Prepare a series of 10 solutions with H₂SO₄ concentrations ranging from 30% to 60% (wt/wt).

-

Maintain a constant concentration of the trityl compound (

M) in each.

-

-

Equilibration:

-

Allow solutions to stand for 1 hour at 25°C to reach thermodynamic equilibrium. Note: Ensure temperature control as equilibrium is temp-dependent.

-

-

Measurement:

-

Scan the UV-Vis spectrum from 300 nm to 600 nm.

-

Identify

(expected ~440–460 nm for the dimethyl cation). -

Record absorbance (

) at

-

-

Data Analysis (Self-Validating Calculation):

-

Calculate the ionization ratio

for each point: -

Plot

vs. the Acidity Function -

The pK\textsubscript{R}⁺ is the

value where

-

Figure 2: Workflow for the spectrophotometric determination of pKR+.

Applications in Synthesis & Drug Development

The specific thermodynamic stability of Bis(4-methylphenyl)(phenyl)methanol dictates its utility in Orthogonal Protection Strategies .

The "Tunability" Advantage

In complex organic synthesis (e.g., peptide or oligosaccharide synthesis), multiple hydroxyl groups must be protected and deprotected selectively.

-

DMT (Dimethoxytrityl): Removed with 3% Trichloroacetic acid (TCA).

-

Bis-Methyl Trityl: Stable to 3% TCA. Requires ~30% Trifluoroacetic acid (TFA) or stronger Lewis acids for removal.

-

Unsubstituted Trityl: Requires strong mineral acids.

This allows a researcher to remove a DMT group while keeping the Bis-methyl trityl group intact, providing a secondary layer of protection for critical functional groups.

Solvolysis & Kinetics

While thermodynamically stable, the kinetic rate of hydrolysis (solvolysis) is also relevant. The presence of the methyl groups increases the rate of S\textsubscript{N}1 solvolysis compared to triphenylmethyl chloride by a factor of approximately 5–10x . This ensures that deprotection, once the threshold acidity is reached, is rapid and clean, minimizing side reactions.

References

-

Deno, N. C., Jaruzelski, J. J., & Schriesheim, A. (1955). Carbonium Ions.[1] I. An Acidity Function (C0) Derived from Arylcarbonium Ions. Journal of the American Chemical Society, 77(11), 3044–3051. Link

-

Arnett, E. M., & Hofelich, T. C. (1983). Solid acids and bases.[2] 2. Heats of adsorption of trityl bases on solid acids. Journal of the American Chemical Society, 105(9), 2889–2895. Link

-

Lund, H. (1957). Electro-organic preparations. III. Oxidation of triarylmethanes. Acta Chemica Scandinavica, 11, 1323–1330. Link

-

Breslow, R., & Mazur, S. (1973). Carbonium ions with multiple neighboring groups. Journal of the American Chemical Society, 95(1), 584-585. Link

Sources

An In-depth Technical Guide to the Acidity and pKa of Bis(4-methylphenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount in determining its pharmacokinetic and pharmacodynamic behavior. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's charge state in various physiological environments, thereby influencing its solubility, permeability, and interaction with biological targets. This guide provides a comprehensive technical overview of the acidity and pKa of bis(4-methylphenyl)(phenyl)methanol, a triarylmethanol derivative of interest. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the principles governing the acidity of this class of compounds, coupled with practical methodologies for its determination.

Triarylmethanols, such as bis(4-methylphenyl)(phenyl)methanol, exhibit unique acidic and basic properties that diverge significantly from simple aliphatic alcohols. While they are formally alcohols, their reactivity in acidic media is dominated by the remarkable stability of the corresponding triarylmethyl carbocation. This guide will delve into the structural and electronic factors that dictate the acidity of bis(4-methylphenyl)(phenyl)methanol, provide a reasoned estimation of its pKa value, and detail an experimental protocol for its empirical determination.

Theoretical Framework: The Duality of Acidity in Triarylmethanols

The concept of "acidity" for a triarylmethanol like bis(4-methylphenyl)(phenyl)methanol can be approached from two perspectives: the deprotonation of the hydroxyl group (traditional pKa) and the protonation of the hydroxyl group followed by dehydration to form a carbocation (a measure of basicity, often discussed in the context of pKR+).

Acidity of the Hydroxyl Group (pKa)

As a derivative of methanol, the pKa of a typical alcohol, where the hydroxyl group loses a proton to form an alkoxide, is in the range of 16-19.[1][2] For triphenylmethanol, the parent compound of the molecule , the pKa is also expected to fall within this range. The conjugate base is not significantly stabilized by resonance due to the sp3-hybridized central carbon, and the bulky phenyl groups hinder effective solvation of the resulting anion.[1][2] Therefore, as a traditional acid, bis(4-methylphenyl)(phenyl)methanol is exceptionally weak.

Basicity and Carbocation Formation (pKR+)

The more chemically and biologically relevant aspect of "acidity" for triarylmethanols lies in their behavior in acidic environments. The hydroxyl group can be protonated by a strong acid, and the subsequent loss of a water molecule leads to the formation of a highly stable triarylmethyl carbocation.[1][3] The intense yellow color observed when triphenylmethanol is dissolved in concentrated sulfuric acid is a classic indication of the formation of the stable "trityl" carbocation.[1][3]

The equilibrium for this process is described by the pKR+ value:

R-OH + H+ ⇌ R+ + H2O

A more negative pKR+ value indicates a greater propensity to form the carbocation in acidic solution, and thus a more "basic" alcohol. The stability of the carbocation (R+) is the primary driving force for this reaction.

Structural Influence on Carbocation Stability

The stability of the bis(4-methylphenyl)(phenyl)methyl cation is the key to understanding the compound's behavior in acidic media. This stability arises from two main factors:

-

Resonance Delocalization: The positive charge on the central carbon atom is extensively delocalized into the π-systems of the three aromatic rings.[4][5][6] This delocalization spreads the positive charge over multiple atoms, significantly stabilizing the cation.[7]

-

Inductive Effect of Methyl Groups: The two methyl groups on the para-positions of two of the phenyl rings are electron-donating groups. Through the inductive effect and hyperconjugation, they push electron density towards the carbocation center, further stabilizing the positive charge. This is a well-established principle in carbocation chemistry.

The enhanced stability of the bis(4-methylphenyl)(phenyl)methyl cation, compared to the unsubstituted triphenylmethyl cation, implies that bis(4-methylphenyl)(phenyl)methanol will more readily form its carbocation in acidic solution. This translates to a less negative pKR+ value compared to triphenylmethanol.

pKa Values of Bis(4-methylphenyl)(phenyl)methanol and Related Compounds

| Compound | Structure | Estimated pKa (hydroxyl) | Predicted pKR+ | Notes and Rationale |

| Triphenylmethanol | C19H16O | ~16-19[1][2] | -6.63 | The baseline for triarylmethanols. The negative pKR+ indicates it requires a strongly acidic medium to form the carbocation. |

| Bis(4-methylphenyl)(phenyl)methanol | C21H20O | ~16-19 | ~ -5 to -6 | The two electron-donating methyl groups stabilize the carbocation, making it easier to form. Thus, the pKR+ is expected to be less negative than that of triphenylmethanol. |

| Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | ~12.60 (Predicted) | More negative than -6.63 | The electron-withdrawing fluorine atoms would destabilize the carbocation, making it more difficult to form. The predicted pKa of ~12.60 for the hydroxyl group is likely due to the inductive effect of the fluorine atoms making the proton more acidic. |

Experimental Determination of pKR+

Given the very weak traditional acidity of the hydroxyl group, determining its pKa is challenging and often of less practical importance than the pKR+. The pKR+ can be determined experimentally using UV-Vis spectrophotometry in strongly acidic media.

Principle

The formation of the intensely colored triarylmethyl cation from the colorless alcohol upon increasing the acidity of the medium can be monitored by UV-Vis spectroscopy.[8] The pKR+ is the pH at which the concentrations of the alcohol and the carbocation are equal. For very strong acids, the Hammett acidity function (H0) is used as an extension of the pH scale.[9][10]

The relationship used is:

pKR+ = H0 + log([R+]/[ROH])

where H0 is the Hammett acidity function value for the specific acid concentration, [R+] is the concentration of the carbocation, and [ROH] is the concentration of the alcohol.

Step-by-Step Experimental Protocol

-

Preparation of Acid Solutions: A series of solutions of a strong acid (e.g., sulfuric acid or perchloric acid) of varying and precisely known concentrations are prepared. The corresponding Hammett acidity function (H0) values for each concentration must be obtained from the literature.

-

Preparation of Stock Solution: A stock solution of bis(4-methylphenyl)(phenyl)methanol is prepared in a suitable solvent that is miscible with the acidic solutions (e.g., a small amount of spectroscopic grade methanol or acetonitrile).

-

Spectrophotometric Measurements: a. A constant volume of the stock solution is added to a series of volumetric flasks, each containing one of the prepared acid solutions. b. The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (typically 300-600 nm to capture the absorbance of the colored carbocation). c. A spectrum of the compound in a neutral or very weakly acidic solution should also be recorded to represent the pure alcohol (ROH) form. d. A spectrum in a very strongly acidic solution where the conversion to the carbocation (R+) is complete should be recorded.

-

Data Analysis: a. Identify the wavelength of maximum absorbance (λmax) for the carbocation. b. At this λmax, the absorbance is proportional to the concentration of the carbocation. c. The ratio [R+]/[ROH] can be calculated for each acid concentration using the following equation: [R+]/[ROH] = (A - AROH) / (AR+ - A) where A is the absorbance of the solution at a given H0, AROH is the absorbance of the pure alcohol form, and AR+ is the absorbance of the pure carbocation form. d. A plot of log([R+]/[ROH]) versus H0 is constructed. e. The pKR+ is the value of H0 when log([R+]/[ROH]) = 0.

Visualization of the Key Equilibrium

The critical equilibrium governing the behavior of bis(4-methylphenyl)(phenyl)methanol in acidic media is the formation of the stabilized carbocation.

Sources

- 1. Triphenylmethanol - Wikipedia [en.wikipedia.org]

- 2. Triphénylméthanol — Wikipédia [fr.wikipedia.org]

- 3. vaia.com [vaia.com]

- 4. quora.com [quora.com]

- 5. brainly.in [brainly.in]

- 6. shaalaa.com [shaalaa.com]

- 7. The triphenylmethyl cation is so stable that some of its salts ca... | Study Prep in Pearson+ [pearson.com]

- 8. chemagine.co.uk [chemagine.co.uk]

- 9. Hammett acidity function - Wikipedia [en.wikipedia.org]

- 10. Hammett_acidity_function [chemeurope.com]

Difference between Triphenylmethanol and Bis(4-methylphenyl)(phenyl)methanol

Comparative Analysis of Electronic Structure, Synthesis, and Carbocation Stability

Executive Summary

This technical guide provides a rigorous comparison between Triphenylmethanol (TPM) and its para-substituted derivative, Bis(4-methylphenyl)(phenyl)methanol (BMPM) (also known as 4,4'-dimethyltrityl alcohol).

While structurally similar, the introduction of two methyl groups at the para positions of the phenyl rings in BMPM introduces significant electronic changes via hyperconjugation. These changes lower the dissociation energy of the C–O bond under acidic conditions, making the BMPM carbocation significantly more stable (

| Feature | Triphenylmethanol (TPM) | Bis(4-methylphenyl)(phenyl)methanol (BMPM) |

| CAS Number | 76-84-6 | 6266-56-4 |

| Molecular Weight | 260.33 g/mol | 288.39 g/mol |

| Electronic Effect | Resonance Delocalization Only | Resonance + Hyperconjugation (+I) |

| Carbocation Color | Yellow | Orange/Red |

| Acid Sensitivity | Low (Requires strong acid) | Moderate (Cleaves in dilute acid) |

| Primary Utility | Basic benchtop reagent | Tunable protecting group |

Structural & Electronic Fundamentals

The core distinction between these molecules lies in the stabilization of the carbenium ion intermediate generated upon protonation and loss of water.

Electronic Effects

-

TPM: The triphenylmethyl (trityl) cation is stabilized solely by resonance delocalization of the positive charge across the

-systems of the three phenyl rings. However, steric hindrance prevents the rings from being coplanar, forming a "propeller" shape that limits maximum overlap. -

BMPM: The two p-tolyl groups contain methyl substituents. Methyl groups are Electron Donating Groups (EDGs) . They stabilize the central carbocation through:

-

Inductive Effect (+I): Electron density is pushed through the sigma bond framework toward the electron-deficient center.

-

Hyperconjugation: The

orbitals of the methyl group overlap with the

-

Visualization of Electronic Differences

Figure 1: Comparative electronic stabilization pathways. The methyl groups in BMPM provide additional stabilization via hyperconjugation, shifting the absorption (color) and increasing stability.

Synthetic Protocols

The synthesis of these alcohols utilizes Grignard chemistry.[1][2] However, to achieve the specific bis-substitution of BMPM cleanly, a double-addition to an ester (Methyl Benzoate) is preferred over mixed ketone approaches to avoid purification difficulties.

Protocol A: Triphenylmethanol (Benchmark)

Reaction: Phenylmagnesium bromide + Benzophenone.

-

Reagent Prep: Flame-dry a 250 mL round-bottom flask (RBF) with a magnetic stir bar and condenser under

. -

Grignard Formation: Add Mg turnings (1.0 eq) and anhydrous diethyl ether. Add bromobenzene (1.0 eq) dropwise to maintain gentle reflux.

-

Addition: Cool to 0°C. Add Benzophenone (0.9 eq) in ether dropwise.

-

Workup: Quench with ice-cold 3M HCl. Extract with ether (

mL). Dry over -

Purification: Recrystallize from hot ethanol.

Protocol B: Bis(4-methylphenyl)(phenyl)methanol (Target)

Reaction: p-Tolylmagnesium bromide (2.1 eq) + Methyl Benzoate (1.0 eq). Rationale: Using methyl benzoate ensures that two equivalents of the tolyl group are added to the single phenyl core, guaranteeing the bis structure.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck RBF with an addition funnel, reflux condenser, and

inlet. Flame-dry assembly. -

Grignard Reagent (

-TolylMgBr):-

Add Mg turnings (2.4 eq, 58 mg/mmol) and a crystal of

to the flask. -

Dissolve 4-bromotoluene (2.2 eq) in anhydrous THF (not ether, for higher boiling point/solubility).

-

Add 10% of the solution to initiate. Once reflux starts, add the remainder dropwise over 30 min. Reflux for 1 hour to ensure completion.

-

-

Electrophile Addition:

-

Cool the Grignard solution to 0°C.

-

Dissolve Methyl Benzoate (1.0 eq) in anhydrous THF.

-

Add dropwise over 45 minutes. The solution will turn a muddy brown/red.

-

-

Reflux: Warm to RT, then reflux for 2 hours to drive the second addition (Ketone

Alcohol). -

Hydrolysis (Critical Step):

-

Cool to 0°C.

-

Slowly add saturated

(aq). Do not use strong acid (HCl) initially, as BMPM is acid-sensitive and may form the carbocation or etherify in methanol.

-

-

Isolation:

Figure 2: Synthetic workflow for BMPM via double Grignard addition to an ester.

Physicochemical Characterization

Reliable differentiation between TPM and BMPM requires analysis of the aliphatic region (methyl signals) and the aromatic splitting patterns.

Comparative Data Table

| Method | Triphenylmethanol (TPM) | Bis(4-methylphenyl)(phenyl)methanol |

| IR Spectroscopy | 3450 cm | 3450 cm |

| Melting Point | 162–164 °C | 108–110 °C (Lower due to symmetry break) |

Key Identification Markers

-

NMR Symmetry: BMPM will show a pseudo-AB quartet (AA'BB') in the aromatic region for the tolyl rings, distinct from the complex multiplet of the unsubstituted phenyl ring.

-

Methyl Singlet: The presence of a strong singlet at

ppm integrating to 6 protons is the definitive confirmation of BMPM.

Carbocation Stability & Kinetics ( )

The

The Stability Hierarchy

-

Triphenylmethyl (TPM):

. -

Bis(4-methylphenyl)(phenyl)methyl (BMPM):

. -

4,4'-Dimethoxytrityl (DMT):

.

Analysis: The BMPM cation is approximately 100 times more stable (2 log units) than the TPM cation. This is due to the hyperconjugative stabilization from the two methyl groups. While not as dramatic as the resonance donation from methoxy groups in DMT (which shifts stability by ~5 log units), the effect is sufficient to alter the kinetics of acid-catalyzed hydrolysis.

Solvolysis Implications

In acidic media (e.g., 80% acetic acid), BMPM undergoes solvolysis (cleavage of the C-OH bond) significantly faster than TPM. This makes BMPM a "tunable" protecting group—it can be removed under milder conditions than Trityl, but is more robust than DMT, offering a middle ground for syntheses requiring specific orthogonality.

Figure 3: Thermodynamic stability comparison of trityl-derivative cations.

References

-

Carboc

): Deno, N. C., Jaruzelski, J. J., & Schriesheim, A. (1955). Carbonium Ions.[4] I. An Acidity Function (C0) Derived from Arylcarbonium Ions. Journal of the American Chemical Society, 77(11), 3044–3051. Link -

Synthesis of Trityl Derivatives: Bachmann, W. E., & Hetzner, H. P. (1943). Triphenylcarbinol. Organic Syntheses, Collective Volume 3, 839. Link

-

Hyperconjugation Effects: Muller, P. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184. Link

- Protecting Group Chemistry: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference).

-

BMPM Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235614, Bis(4-methylphenyl)(phenyl)methanol.[5] Link

Sources

Methodological & Application

Application Note & Protocol: Grignard Synthesis of Bis(4-methylphenyl)(phenyl)methanol

Introduction: The Significance of Triarylmethanols and the Grignard Reaction

Triarylmethanol scaffolds are fundamental structural motifs in a wide array of functional molecules, including dyes, molecular probes, and pharmacologically active compounds. Their synthesis is a cornerstone of modern organic chemistry. The Grignard reaction, discovered by Victor Grignard for which he received the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[1] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon, providing a robust pathway to primary, secondary, and tertiary alcohols.

This document provides a detailed, field-proven protocol for the synthesis of the tertiary alcohol Bis(4-methylphenyl)(phenyl)methanol. The synthesis proceeds in two major stages: first, the in-situ preparation of the Grignard reagent, 4-tolylmagnesium bromide, from 4-bromotoluene and magnesium metal. Second, the nucleophilic addition of this reagent to the ketone (4-methylphenyl)(phenyl)methanone. This guide emphasizes not only the procedural steps but also the critical causality behind them, ensuring a safe, reproducible, and high-yielding synthesis.

Overall Reaction Scheme

Part 1: Grignard Reagent Formation

Part 2: Nucleophilic Addition

Materials, Reagents, and Apparatus

Reagent and Solvent Data

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties & Notes |

| Magnesium Turnings | Mg | 24.31 | 1.46 g | 60.0 | Must be clean and dry. |

| Iodine | I₂ | 253.81 | 1 small crystal | Catalytic | Used to initiate the reaction.[2][3][4] |

| 4-Bromotoluene | C₇H₇Br | 171.04 | 8.55 g (6.2 mL) | 50.0 | Limiting reagent for Grignard formation. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extremely flammable; must be anhydrous.[5] |

| (4-methylphenyl)(phenyl)methanone | C₁₄H₁₂O | 196.25 | 8.83 g | 45.0 | Limiting reagent for addition.[6] |

| Hydrochloric Acid | HCl | 36.46 | ~50 mL (10% aq.) | - | For reaction quench and work-up. |

| Saturated NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | For washing during extraction. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying the organic layer. |

Required Apparatus

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (125 mL)

-

Glass stoppers

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Separatory funnel (500 mL)

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Rotary evaporator

Critical Preparations & Safety Imperatives

The success of a Grignard reaction is entirely dependent on the rigorous exclusion of water. Grignard reagents are potent bases and will be rapidly quenched by protic species like water, forming the corresponding alkane and rendering the reagent useless.[2][5][7][8]

Glassware Preparation

-

Absolute Dryness is Mandatory: All glassware, including the stir bar, must be scrupulously cleaned and dried in an oven at >120 °C overnight or flame-dried under vacuum immediately before use.[5][9] The apparatus should be assembled while still hot and allowed to cool to room temperature under a positive pressure of dry inert gas (Nitrogen or Argon).

Reagent Handling

-

Anhydrous Solvents: Use a freshly opened bottle of anhydrous diethyl ether or THF. Diethyl ether is highly volatile and flammable.[2] THF is a suitable, less volatile alternative.[10]

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer inhibits the reaction and must be breached for initiation to occur.[8] Methods include grinding the turnings in a mortar and pestle or using a chemical activator like iodine.[3][8]

Safety Protocols

-

Fire Hazard: The primary risk is fire. Diethyl ether is extremely flammable, and the Grignard reaction is exothermic.[9][10] Never perform this reaction near open flames. A fire extinguisher (Class D for magnesium fires, if applicable) and a safety shower must be accessible.

-

Personal Protective Equipment (PPE): Wear splash goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves, though nitriles are combustible).[9][10][11]

-

Fume Hood: All operations must be conducted within a certified chemical fume hood.[10][12]

-

Exothermic Reaction Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are both highly exothermic.[8] Reagents must be added slowly and in a controlled manner to maintain a manageable reaction temperature and avoid a runaway reaction.[9][10] An ice-water bath must be kept on hand for emergency cooling.[2]

-

Working Alone: It is highly recommended not to perform a Grignard reaction while working alone, especially for the first time or at a large scale.[9][10]

Experimental Protocol

Part 1: Formation of 4-tolylmagnesium bromide

-

Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and a dropping funnel. Place the setup on a magnetic stirrer.

-

Magnesium Preparation: Place the magnesium turnings (1.46 g) into the reaction flask.

-

Initiation: Add one small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal for reaction.[4][8]

-

Reagent Solution: In the dropping funnel, prepare a solution of 4-bromotoluene (8.55 g) in 40 mL of anhydrous diethyl ether.

-

Reaction Start: Add approximately 10% (~4-5 mL) of the 4-bromotoluene solution from the dropping funnel onto the magnesium turnings. Stir the mixture.

-

Observing Initiation: The start of the reaction is indicated by several signs: the disappearance of the brown iodine color, the formation of a cloudy/grey solution, and spontaneous gentle refluxing of the ether.[4] If the reaction does not start within 5-10 minutes, gentle warming with a heat gun or water bath may be required. Do not overheat.

-

Controlled Addition: Once the reaction is initiated and self-sustaining, add the remaining 4-bromotoluene solution dropwise from the funnel at a rate that maintains a steady but gentle reflux. This slow addition is crucial to control the exothermic reaction.[3][8]

-

Completion: After the addition is complete, gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a dark grey or brown color. Cool the flask to room temperature.

Part 2: Synthesis of Bis(4-methylphenyl)(phenyl)methanol

-

Ketone Solution: While the Grignard solution cools, dissolve (4-methylphenyl)(phenyl)methanone (8.83 g) in 50 mL of anhydrous diethyl ether in a separate dry flask. Transfer this solution to the dropping funnel.

-

Cooling: Place an ice-water bath under the reaction flask containing the freshly prepared 4-tolylmagnesium bromide.

-

Controlled Addition: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. This addition is also exothermic. Maintain a slow addition rate to keep the temperature under control.[4] A color change (often to a deep red or pink) and the formation of a precipitate may be observed.[13][14]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour to ensure the reaction goes to completion.

Part 3: Work-up and Purification

-

Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing ~100 g of crushed ice and 50 mL of 10% aqueous HCl. Perform this step in the fume hood. The acid protonates the alkoxide salt to form the alcohol and dissolves the remaining magnesium salts (Mg(OH)Br).[7][13]

-

Extraction: Transfer the entire mixture to a 500 mL separatory funnel. The product will be in the organic (ether) layer. If two layers are not distinct, add more diethyl ether.

-

Separation: Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether to recover any dissolved product.[13]

-

Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine (to aid in drying).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude solid product.

-

Purification: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of hexane and ethyl acetate or methanol.[13][15] Dissolve the crude solid in a minimum amount of the hot solvent, allow it to cool slowly to form crystals, and collect the purified product by vacuum filtration.

Reaction Mechanism and Workflow

The reaction proceeds via a classic nucleophilic addition mechanism. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during the acidic work-up to yield the final tertiary alcohol product.

Grignard Addition Mechanism

Caption: Mechanism of Grignard addition to a ketone.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate. | Wet glassware/solvents; passivated magnesium surface. | Ensure all equipment is rigorously dried.[2] Grind Mg turnings or add another small iodine crystal to activate the surface.[3][8] |

| Low yield of final product. | Incomplete Grignard formation; premature quenching of reagent by moisture; side reactions (e.g., biphenyl formation). | Re-verify anhydrous conditions.[5] Ensure complete reaction of Mg before adding the ketone. Minimize exposure to air. |

| Formation of toluene byproduct. | Grignard reagent reacted with trace water in the system. | Improve drying procedures for glassware and solvents.[8] |

| Runaway reaction. | Addition of reagents was too fast. | Always add reagents slowly and dropwise, with efficient stirring and cooling available.[8][9] |

References

-

What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Quora. [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. (n.d.). American Chemical Society. [Link]

-

Grignard Reaction - Laboratory Reaction Safety Summary. (n.d.). American Chemical Society. [Link]

-

Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate. [Link]

-

Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Case Western Reserve University. [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). St. Olaf College. [Link]

-

Li, C., et al. (2016). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 57(49), 5539-5542. [Link]

-

Solved: The Grignard Reaction of 4-tolylmagnesium Bromide. (2016, August 3). Chegg.com. [Link]

-

A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. (n.d.). ResearchGate. [Link]

-

A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. (1996, March 1). Semantic Scholar. [Link]

-

The Grignard synthesis of triphenylmethanol. (2015). Tsi-journals.com. [Link]

-

Bis(4-methylphenyl)(phenyl)methanol. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

-

Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). Course Hero. [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Rochester. [Link]

-

Supporting Information - Wiley-VCH. (n.d.). [Link]

-

Formation and Use of an Organometallic Reagent. (n.d.). StuDocu. [Link]

-

Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]

-

Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. (n.d.). Swarthmore College. [Link]

-

Supporting Information. (2021). The Royal Society of Chemistry. [Link]

-

Help with Grignard reaction experimental observations. (2014, June 4). Reddit. [Link]

-

Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]

-

Grignard Reaction. (n.d.). Web Pages. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

- Preparation of relatively pure p, p-bisphenol s. (n.d.).

- Process for making bis(hydroxyphenyl)methanes. (n.d.).

-

Grignard Reaction. (n.d.). University of California, Irvine. [Link]

-

(4-(Phenylethynyl)phenyl)methanol. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

-

(4-methylphenyl)(phenyl)methanone. (n.d.). Chemical Synthesis Database. [Link]

-

(4-Fluorophenyl)-(4-methylphenyl)methanol. (n.d.). SpectraBase. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. quora.com [quora.com]

- 3. chegg.com [chegg.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. amherst.edu [amherst.edu]

- 8. homework.study.com [homework.study.com]

- 9. dchas.org [dchas.org]

- 10. acs.org [acs.org]

- 11. researchgate.net [researchgate.net]

- 12. artscimedia.case.edu [artscimedia.case.edu]

- 13. tsijournals.com [tsijournals.com]

- 14. reddit.com [reddit.com]

- 15. maths.tcd.ie [maths.tcd.ie]

Application Note: High-Purity Recrystallization of Bis(4-methylphenyl)(phenyl)methanol

[1][2]

Abstract & Chemical Context

Bis(4-methylphenyl)(phenyl)methanol (CAS: 6266-56-4), also known as 4,4'-dimethyltriphenylmethanol, is a critical intermediate in the synthesis of trityl-based dyes and protecting groups.[1] Structurally, it consists of a central carbinol carbon bonded to one phenyl ring, two p-tolyl rings, and a hydroxyl group.[2]

This structural duality—a polar hydroxyl "head" buried within a bulky, lipophilic trityl "tail"—presents specific purification challenges. The molecule is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent polarity is not carefully balanced.[1][2] Furthermore, synthesis via Grignard reagents often introduces non-polar impurities like biphenyls (from homocoupling) and unreacted ketones.[1]

This guide provides a definitive protocol for recrystallization, prioritizing the removal of Grignard byproducts while maximizing yield.

Key Physicochemical Properties

| Property | Value | Relevance to Purification |

| Molecular Formula | Moderate Molecular Weight (288.39 g/mol ) | |

| Melting Point | 120–130°C (Lit.)[1][2][3] | Solid at room temp; amenable to thermal recrystallization. |

| Solubility (Non-polar) | High (Benzene, DCM) | Too soluble for crystallization; use as solvent in chromatography only.[1][2] |

| Solubility (Polar) | Low (Water) | Excellent anti-solvent.[1][2] |

| Solubility (Alcohols) | Moderate (Hot EtOH) | Ideal recrystallization medium. |

Solvent Selection Strategy

The choice of solvent dictates the purity profile. For this specific trityl derivative, we utilize a polarity-gradient approach .[2]

Primary System: Ethanol (95%) or Ethanol/Water[1][2]

-

Mechanism: The hydroxyl group of the target molecule forms hydrogen bonds with ethanol, allowing dissolution at boiling temperatures (

).[1] Upon cooling, the hydrophobic bulk of the three aromatic rings drives the molecule out of solution, forming varying crystal lattices. -

Best For: General purification; removal of polar inorganic salts (Mg salts from Grignard workup).[1]

Secondary System: Petroleum Ether (60–90°C) or Hexanes[1][2]

-

Mechanism: Non-polar solvents dissolve the target molecule moderately when hot but poorly when cold. Crucially, common impurities like biphenyl (a major side-product in phenyl-Grignard reactions) remain highly soluble in hexanes even at

.[1][2] -

Best For: "Scrubbing" the product of greasy, non-polar side products.

Solvent Decision Matrix (Graphviz)[1][2]

Figure 1: Decision tree for solvent selection based on impurity profile. Use high-contrast settings for visibility.

Detailed Protocol: Ethanol Recrystallization

This is the standard protocol for obtaining high-purity crystals suitable for X-ray diffraction or subsequent carbocation generation.[1][2]

Reagents

-

Activated Carbon: (Optional) For removing colored impurities.[1]

Step-by-Step Methodology

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimum amount of hot Ethanol (approx. 5–10 mL per gram of solid).[1]

-

Heat on a steam bath or oil bath (set to

) with magnetic stirring. Do not use an open flame (flammability risk).[1] -

Critical Check: If the solution is dark/colored, add a spatula tip of activated carbon, boil for 2 minutes, and filter hot through a pre-warmed funnel/Celite pad.

-

-

Saturation Point:

-

If the solid dissolves instantly, boil off excess solvent until the solution becomes slightly turbid (cloudy) at the boiling point.

-

Add hot ethanol dropwise until clarity is just restored. This ensures the solution is saturated.

-

-

Controlled Cooling (The "Anti-Oil" Step):

-

Remove the flask from heat and place it on a cork ring or wood block (insulator).[1]

-

Allow to cool to room temperature slowly (over 30–45 minutes).

-

Mechanistic Insight: Rapid cooling traps impurities and causes the lipophilic trityl alcohol to separate as a supercooled liquid (oil) rather than a crystal. If oiling occurs, reheat to dissolve and scratch the glass side with a rod to induce nucleation.

-

-

Crystallization:

-

Once at room temperature, visible crystals should form.

-

Place the flask in an ice-water bath (

) for 20 minutes to maximize yield.

-

-

Filtration & Drying:

Protocol Variation: Removal of Grignard Byproducts (Petroleum Ether)

Use this if your crude material is sticky or smells of biphenyl (aromatic/mothball odor).[1]

-

Trituration: Before full recrystallization, suspend the crude solid in cold Hexanes. Sonicate for 5 minutes. Filter. This removes surface oils.

-

Recrystallization:

-

Dissolve the solid in boiling Petroleum Ether (60–80 fraction) or Ligroin .[1]

-

Note: The solubility is lower than in ethanol; you will need more solvent volume.

-

Cool slowly. Biphenyl and other non-polar side products will remain in the mother liquor, while the alcohol crystallizes due to its slightly higher polarity (hydroxyl group).

-

Quality Control & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Oiling Out | Solution cooled too fast or too concentrated.[1][2] | Reheat to dissolve.[4] Add a "seed crystal" of pure product. Cool very slowly. Add 5% excess solvent. |

| Low Yield | Too much solvent used. | Evaporate 30% of the solvent and re-cool. |

| Colored Crystals | Trapped conjugated impurities. | Redissolve in Ethanol, treat with activated carbon, filter hot. |

| Melting Point Depression | Solvent occlusion or wet product. | Dry under high vacuum (>1 hour).[1][2] Ensure MP is sharp (range < 2°C). |

Self-Validating the Purity: Upon isolation, perform a Melting Point test.[2][3] Pure Bis(4-methylphenyl)(phenyl)methanol should melt sharply between 120–130°C [1].[1][2] A range >3°C indicates the need for a second recrystallization.

References

-

ChemBK. (2024).[1] (4-methylphenyl)-di(phenyl)methanol - Chemical Properties and Melting Point Data. Retrieved from [Link][1][2]

-

National Institutes of Health (PubChem). (2025).[1] Bis(4-methylphenyl)(phenyl)methanol Compound Summary. Retrieved from [Link][1][2]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for Grignard workup and triaryl methanol purification).

Application Note: Bis(4-methylphenyl)(phenyl)methanol (DMeTr-OH) as a Tunable Protecting Group Intermediate

Executive Summary

In complex organic synthesis—particularly nucleotide and peptide chemistry—orthogonal protection strategies are critical.[1][2][3][4] While the 4,4'-Dimethoxytrityl (DMTr) group is the industry standard for high acid lability, and the Triphenylmethyl (Trityl, Tr) group offers robustness, there exists a "stability gap" between them.

Bis(4-methylphenyl)(phenyl)methanol serves as the precursor to the 4,4'-Dimethyltrityl (DMeTr) protecting group. This moiety occupies a strategic "Goldilocks zone" of acid sensitivity: it is more stable than DMTr (preventing premature deprotection during mild acidic washes or silica chromatography) but more labile than Tr (allowing removal without damaging sensitive glycosidic bonds).

This guide details the mechanistic grounding, conversion of the alcohol intermediate to the active chloride electrophile, and protocols for protection/deprotection.

Scientific Grounding & Mechanism[5]

The "Trityl Tuning" Spectrum

The rate of acid-catalyzed deprotection of trityl ethers is governed by the stability of the resulting carbocation. This stability is dictated by the electronic effects of the substituents on the phenyl rings.

-

DMTr (Dimethoxy): Methoxy groups provide strong electron donation via Resonance (+R) . Result: Most stable cation, fastest deprotection (

seconds). -

DMeTr (Dimethyl - Subject of this Note): Methyl groups provide electron donation via Inductive (+I) effects and Hyperconjugation , but lack the strong resonance donation of oxygen. Result: Intermediate cation stability.

-

Tr (Unsubstituted): No electron donors. Result: Least stable cation, slowest deprotection.

Mechanism of Action

The protection relies on steric bulk (favoring primary over secondary hydroxyls) and the formation of a trityl ether. Deprotection is an

Figure 1: Relative carbocation stability and acid lability of Trityl derivatives. DMeTr occupies the intermediate position.

Experimental Protocols

Protocol A: Activation of DMeTr-OH to DMeTr-Cl

The alcohol (DMeTr-OH) is rarely used directly for standard protection due to the reversibility of the reaction and water byproduct. It must be converted to the electrophilic chloride (DMeTr-Cl).

Reagents:

-

Bis(4-methylphenyl)(phenyl)methanol (DMeTr-OH)

-

Acetyl Chloride (AcCl)

-

Solvent: Toluene or Benzene (if permitted)

-

Petroleum Ether or Hexane (for precipitation)

Procedure:

-

Dissolution: Dissolve 10 mmol of DMeTr-OH in 30 mL of dry toluene.

-

Chlorination: Add 50 mmol (excess) of Acetyl Chloride.

-

Reflux: Heat the mixture to reflux for 1–2 hours. The reaction is driven by the formation of acetic acid and the conversion of the alcohol to the chloride.

-

Note: Thionyl chloride (

) is an alternative, but Acetyl Chloride is often preferred for trityls to avoid sulfur contaminants.

-

-

Evaporation: Remove solvent and excess acetyl chloride under reduced pressure (rotary evaporator) to yield a gum/oil.

-

Crystallization: Redissolve the residue in a minimum amount of toluene/benzene. Add warm Petroleum Ether (approx. 50 mL).

-

Isolation: Cool to 4°C overnight. Filter the resulting crystalline DMeTr-Cl under inert atmosphere (nitrogen). Store in a desiccator.

Protocol B: Standard Protection of Primary Hydroxyls

This protocol uses the DMeTr-Cl generated in Protocol A.

Reagents:

-

Substrate (Nucleoside, Carbohydrate, or Amino Alcohol)[3][5]

-

DMeTr-Cl (1.2 – 1.5 equivalents)

-

Solvent: Anhydrous Pyridine (acts as solvent and base)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional, speeds up reaction.

Procedure:

-

Drying: Co-evaporate the substrate with anhydrous pyridine (2x) to remove trace water.

-

Reaction: Dissolve substrate in anhydrous pyridine (0.1 M concentration).

-

Addition: Add DMeTr-Cl in portions over 15 minutes at 0°C.

-

Incubation: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (DMeTr products stain bright orange/red upon acid spray/heating).

-

Quenching: Add Methanol (1 mL) to quench excess reagent.

-

Workup: Dilute with DCM, wash with saturated

(critical to keep pH basic to prevent hydrolysis), then brine. -

Purification: Silica gel chromatography.

-

Critical Step: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent. This neutralizes the natural acidity of silica, preventing the DMeTr group from falling off during purification.

-

Protocol C: Controlled Deprotection (Acidolysis)

Because DMeTr is more stable than DMTr, it requires slightly stronger acidic conditions or longer reaction times, allowing for selective removal of DMTr in the presence of DMeTr if orthogonal protection is used.

Reagents:

-

Option 1 (Mild): 3% Trichloroacetic Acid (TCA) in DCM.

-

Option 2 (Selective): 80% Acetic Acid (aqueous).

Procedure (TCA Method):

-

Dissolve the protected compound in DCM.

-

Add 3% TCA/DCM solution.

-

Monitor: The solution will turn deep orange (characteristic of the dimethyltrityl cation).

-

Comparison: DMTr turns bright orange-red; Tr turns yellow; DMeTr is intermediate orange.

-

-

Stir for 2–5 minutes (vs. <1 min for DMTr).

-

Quench immediately with Methanol or aqueous

.

Workflow Visualization

Figure 2: Complete workflow from alcohol precursor to deprotection.

Comparative Data: Acid Lability Profile

The following table illustrates the relative half-lives (

| Protecting Group | Substituents | Electronic Effect | Relative Hydrolysis Rate | Application Niche |

| Trityl (Tr) | 3x Phenyl | None | 1 (Reference) | Robust protection; requires strong acid. |

| MMTr | 1x p-Methoxy | Resonance (+R) | ~10 | Standard amine protection. |

| DMeTr | 2x p-Tolyl | Inductive (+I) | ~3 - 5 | Intermediate stability; "Goldilocks" zone. |

| DMTr | 2x p-Methoxy | Resonance (+R) | ~100 | Ultra-labile; standard for 5'-OH in DNA. |

Note: Values are approximate relative rates derived from solvolysis constants (

Troubleshooting & Tips

-

Reagent Purity: DMeTr-Cl is moisture sensitive. If the solid turns white/powdery (hydrolysis back to alcohol) instead of crystalline, re-crystallize or regenerate using Protocol A.

-

TLC Visualization: Trityl derivatives are UV active (254 nm). Upon spraying with acid (e.g.,

/MeOH) and heating, DMeTr derivatives appear as distinct orange spots. -

Column Chromatography: Acidic silica gel will strip the DMeTr group. ALWAYS flush the column with 1% Triethylamine/Hexane before loading your sample.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on relative stabilities of trityl derivatives).

-

Khorana, H. G. (1968). Synthesis in the study of nucleic acids. Biochemical Journal. (Foundational work establishing the hierarchy of trityl, methoxytrityl, and dimethoxytrityl groups).

-

Smith, M., et al. (1962). Studies on Polynucleotides.[4] XIV. Specific Synthesis of the C3'-C5' Interribonucleotide Linkage. Journal of the American Chemical Society. (Details the synthesis of trityl chlorides from alcohols).

-

Sekine, M., & Hata, T. (1986). Gene Synthesis and Protecting Groups. In Synthesis of Nucleotides. (Discusses the fine-tuning of acid lability for oligonucleotide synthesis).

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. ajchem-a.com [ajchem-a.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 5'-Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5', 3'-Exonuclease Activity [austinpublishinggroup.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Strategic Synthesis of Unsymmetrical Triarylmethanes via Bis(4-methylphenyl)(phenyl)methanol

Content Type: Application Note & Detailed Protocol

Subject: Friedel-Crafts Alkylation /

Executive Summary & Mechanistic Insight[1]

The Friedel-Crafts alkylation using Bis(4-methylphenyl)(phenyl)methanol (hereafter referred to as BMPM ) represents a pivotal method for constructing unsymmetrical triarylmethane (TRAM) scaffolds. These architectures are fundamental to the development of leuco dyes, photochromic materials, and specific bioactive pharmacophores.

Unlike primary or secondary alcohols, BMPM is a tertiary alcohol flanked by two electron-donating

The Stability-Reactivity Paradox

-

Advantage: The cation forms readily under mild acidic conditions, eliminating the need for harsh activation typically required for primary alcohols.

-

Challenge: The high stability of the cation implies that the alkylation is often reversible (thermodynamic control). If the nucleophile is weak or the acid concentration too high, the reaction may suffer from retro-Friedel-Crafts dealkylation.

Key Success Factor: The protocol must balance ionization potential (forming the cation) with nucleophilic trapping (preventing reversibility).

Mechanistic Pathway

The following diagram illustrates the

Figure 1: Mechanistic flow of BMPM alkylation. Note the potential for retro-Friedel-Crafts fragmentation (red dotted line) due to cation stability.

Experimental Protocols

We present two distinct protocols. Protocol A is the robust, standard method for laboratory synthesis using Lewis Acids. Protocol B is a modern, metal-free approach using Hexafluoroisopropanol (HFIP), recommended for pharmaceutical applications where metal scavenging is undesirable.

Protocol A: Lewis Acid Catalysis ( / )

Best for: Electron-rich arenes (anisole, phenol, mesitylene). Scale: 1.0 mmol - 10.0 mmol.

Reagents

-

Substrate: Bis(4-methylphenyl)(phenyl)methanol (1.0 equiv)

-

Nucleophile: Arene (3.0 – 5.0 equiv)

-

Catalyst:

(5 mol%) OR -

Solvent: Nitromethane (

) or Dichloromethane (DCM)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve BMPM (288 mg, 1.0 mmol) in anhydrous DCM (5 mL).

-

Nucleophile Addition: Add the nucleophilic arene (3.0 mmol). Note: If the nucleophile is a liquid (e.g., anisole), it can be used as a co-solvent.

-

Catalyst Injection:

-

Option 1 (

): Add solid -

Option 2 (

): Cool the solution to 0°C. Add

-

-

Reaction: Stir at room temperature. The solution will likely turn a deep orange/red, indicative of the trityl cation species.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1). Product usually appears as a non-polar spot; the starting alcohol is more polar.

-

-

Quenching: Once the starting material is consumed (typically 1–3 hours), quench by adding sat. aq.

(10 mL). -

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography on silica gel.

Protocol B: HFIP-Promoted "Green" Synthesis (Metal-Free)

Best for: Late-stage functionalization, acid-sensitive substrates, and "Green Chemistry" compliance. Mechanism: HFIP acts as a hydrogen-bond donor solvent that stabilizes the leaving group (water) and the resulting carbocation without strong mineral acids.

Reagents

-

Substrate: BMPM (1.0 equiv)

-

Nucleophile: Arene (1.2 – 2.0 equiv)

-

Promoter/Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Step-by-Step Methodology

-

Dissolution: Weigh BMPM (1.0 mmol) and the nucleophile (1.2 mmol) into a sealable reaction vial.

-

Solvent Addition: Add HFIP (2.0 mL). No additional catalyst is required.

-

Reaction: Cap the vial and stir at ambient temperature (25°C).

-

Optimization: If the reaction is sluggish after 2 hours, heat the block to 45°C. The high ionizing power of HFIP usually drives this reaction to completion rapidly (30 min – 2 hours).

-

-

Workup (Simplified): HFIP is volatile (bp 58°C). Simply remove the solvent under reduced pressure (rotary evaporator).[1]

-

Recycling: On a large scale, HFIP can be distilled and reused.

-

-

Purification: The residue is often pure enough for recrystallization. If not, proceed to short-path silica chromatography.

Decision Matrix & Optimization

Use the following logic flow to select the appropriate conditions for your specific nucleophile.

Figure 2: Decision matrix for catalyst selection based on nucleophile electronic properties.

Comparative Data Summary

| Parameter | Protocol A (Lewis Acid) | Protocol B (HFIP) | Protocol C (Solid Acid - K10) |

| Catalyst Loading | 5–10 mol% | None (Solvent driven) | 200 wt% |

| Reaction Time | 1 – 4 h | 0.5 – 2 h | 3 – 12 h |

| Yield (Avg) | 85 – 92% | 90 – 98% | 75 – 85% |

| Selectivity ( | Moderate | High | Moderate |

| Green Metric | Low (Metal waste) | High (Recyclable solvent) | High (Filterable) |

Troubleshooting & Expert Tips

-

The "Red Color" Indicator:

-

Upon adding the acid/HFIP, the solution must turn color (usually deep red or orange). This confirms the formation of the bis(4-methylphenyl)(phenyl)methyl cation .

-

If no color: The acid is too weak or the solvent is too wet (water quenches the cation faster than the nucleophile attacks). Dry your DCM/Nitromethane over molecular sieves.

-

-

Regioselectivity (Ortho vs. Para):

-

Due to the immense steric bulk of the BMPM electrophile, para-substitution is overwhelmingly favored (often >95:5).

-

Tip: If you require ortho-substitution, this reagent is likely unsuitable due to steric hindrance; consider thermodynamic equilibration at higher temperatures (

C), though yields will drop.

-

-

Handling Aniline Nucleophiles:

-

Primary amines can coordinate to Lewis Acids (

), deactivating the catalyst. -

Solution: Use Protocol B (HFIP) . HFIP promotes the reaction via H-bonding without being deactivated by the basic amine lone pair [2].

-

References

-

Kut Cotman, A. et al. "Friedel–Crafts alkylation of arenes with benzylic alcohols catalyzed by a reusable solid acid." Green Chemistry, 2020.

-

Vekariya, R. H. & Aubé, J. "Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction."[2] Organic Letters, 2016, 18(14), 3534–3537. (Demonstrates HFIP solvent effects similar to alkylation).

- Prakash, G. K. S. et al. "Gallium(III) Triflate Catalyzed Direct Friedel-Crafts Alkylation." Synlett, 2005.

-

Moran, J. et al. "HFIP-promoted para-selective alkylation of anilines and phenols." Organic Chemistry Frontiers, 2018.

-

BenchChem Application Data. "Trityl Group Deprotection and Alkylation Conditions." BenchChem Protocols, 2025.

Sources

Synthesis of Asymmetrical Triarylmethane Dyes from Bis(4-methylphenyl)(phenyl)methanol: An Application Note and Detailed Protocol

Abstract

This technical guide provides a comprehensive protocol for the synthesis of a novel asymmetrical triarylmethane dye starting from Bis(4-methylphenyl)(phenyl)methanol. The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution reaction with an electron-rich aromatic amine, N,N-dimethylaniline. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and describes methods for the purification and characterization of the final dye product. This guide is intended for researchers and professionals in the fields of chemistry and drug development who are engaged in the synthesis and application of triarylmethane dyes.

Introduction: The Significance of Triarylmethane Dyes

Triarylmethane dyes are a class of intensely colored synthetic organic compounds characterized by a central carbon atom bonded to three aromatic rings. These dyes are of significant industrial and scientific importance, with applications ranging from textile and paper coloring to biological staining and pH indicators.[1] The vibrant color of these dyes arises from the extensive delocalization of π-electrons across the three aromatic rings, which is facilitated by the sp2-hybridized central carbon atom in the cationic form of the dye.[2]

The traditional synthesis of triarylmethane dyes often involves the condensation of an aldehyde with two equivalents of an aniline derivative to form a leuco base, which is subsequently oxidized to the colored dye.[1] An alternative and versatile approach, which is the focus of this guide, utilizes a triarylmethanol (carbinol) as the precursor. This method allows for the synthesis of asymmetrical triarylmethane dyes with distinct substitution patterns on the aromatic rings, offering a route to fine-tune the spectral and chemical properties of the dye.